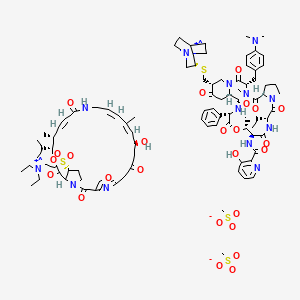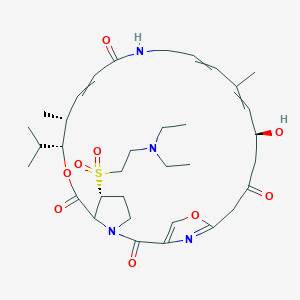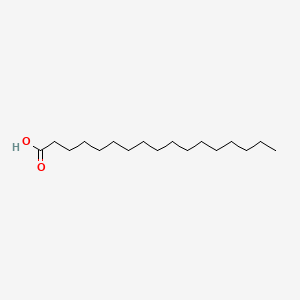![molecular formula C18H34CaN2O11 B10770049 calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate](/img/structure/B10770049.png)
calcium 3-[[(2R)-3,3-dimethyl-2,4-bis(oxidanyl)butanoyl]amino]propanoate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantothenic acid calcium salt monohydrate, also known as calcium D-pantothenate, is a derivative of pantothenic acid (vitamin B5). It is a water-soluble vitamin that plays a crucial role in the synthesis and metabolism of proteins, carbohydrates, and fats. This compound is commonly used in dietary supplements and fortified foods due to its stability and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pantothenic acid calcium salt monohydrate can be synthesized through chemical, chemo-enzymatic, and biological routes. The chemical synthesis involves the reaction of pantoic acid with β-alanine, followed by the addition of calcium ions to form the calcium salt. The chemo-enzymatic method uses enzymes to catalyze the reaction, improving yield and specificity .
Industrial Production Methods: The industrial production of pantothenic acid calcium salt monohydrate often employs microbial fermentation. This method utilizes genetically engineered microorganisms to produce high yields of the compound from renewable resources. The fermentation process is followed by purification steps to isolate the calcium salt .
Análisis De Reacciones Químicas
Types of Reactions: Pantothenic acid calcium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives of pantothenic acid, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
Pantothenic acid calcium salt monohydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.
Biology: The compound is involved in the catabolism of fatty acids and the synthesis of heme and neurotransmitters.
Medicine: It is used in vitamin supplements for the treatment of conditions such as acne, osteoarthritis, and rheumatoid arthritis.
Industry: The compound is added to animal feed and fortified foods to ensure adequate vitamin B5 intake
Mecanismo De Acción
Pantothenic acid calcium salt monohydrate exerts its effects by being incorporated into coenzyme A. Coenzyme A is crucial for the biosynthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and proteins. The compound also protects cells against peroxidative damage by increasing the levels of glutathione .
Similar Compounds:
Pantothenic Acid: The free acid form of vitamin B5, which is less stable than its calcium salt.
Calcium Homopantothenate: A pantothenic acid antagonist with cholinergic effects.
Panthenol: The alcohol analog of pantothenic acid, used in cosmetics and personal care products
Uniqueness: Pantothenic acid calcium salt monohydrate is unique due to its stability and bioavailability, making it a preferred form of vitamin B5 for dietary supplements and fortified foods. Its ability to be easily incorporated into coenzyme A also enhances its biological activity compared to other forms .
Propiedades
Fórmula molecular |
C18H34CaN2O11 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/t2*7-;;/m00../s1 |
Clave InChI |
KUKRZUPDYACRAM-GXIDORRSSA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B10769979.png)
![methyl N-[6-[[(7Z,11Z,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769982.png)





![(R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770022.png)
![diethyl-[2-[[(6R,10R,11R,21S)-21-hydroxy-11,19-dimethyl-2,8,14,23-tetraoxo-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaen-6-yl]sulfonyl]ethyl]azanium;methanesulfonate](/img/structure/B10770027.png)

![(R)-[(2S,4R,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10770032.png)
![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10770037.png)
![(14R,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10770046.png)